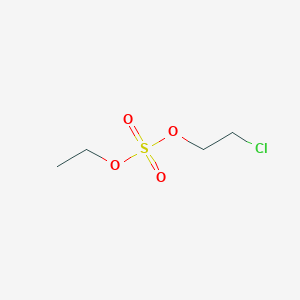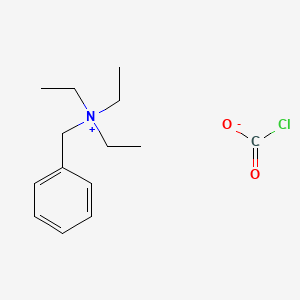![molecular formula C9H20ClNO3 B14341216 2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride CAS No. 103060-23-7](/img/structure/B14341216.png)
2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride typically involves the reaction of dimethylamine with an epoxide, followed by the introduction of a chloride ion. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of the compound, leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including antimicrobial properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dimethoxyethane: A colorless liquid ether used as a solvent.
2,2-Dimethoxypropane: Used as a water scavenger in water-sensitive reactions.
Methanamine, 1,1-dimethoxy-N,N-dimethyl-: Known for its use in organic synthesis.
Uniqueness
2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride is unique due to its quaternary ammonium structure and the presence of both dimethoxy and epoxide functional groups
Properties
CAS No. |
103060-23-7 |
|---|---|
Molecular Formula |
C9H20ClNO3 |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2,2-dimethoxyethyl-dimethyl-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NO3.ClH/c1-10(2,5-8-7-13-8)6-9(11-3)12-4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JOHHJOUYJYSCLJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1CO1)CC(OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


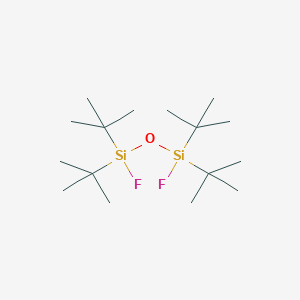
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)


![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
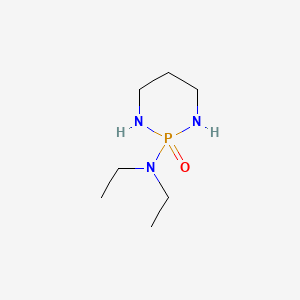

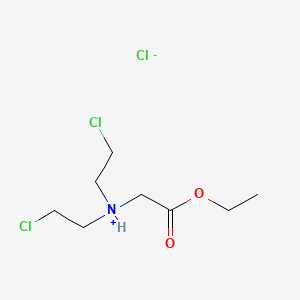
![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)

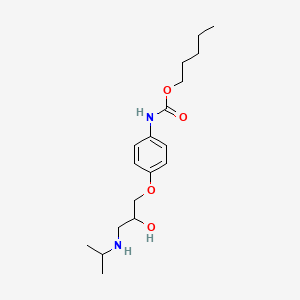
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
